

# An In-depth Technical Guide to 2-Acetylcyclopentanone

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## Compound of Interest

Compound Name: 2-Acetylcyclopentanone

Cat. No.: B155173

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-acetylcyclopentanone**, a versatile ketone with applications in organic synthesis and potential therapeutic relevance. This document details its chemical identity, physicochemical properties, spectroscopic data, and involvement in biological pathways, with a focus on its protective role in drug-induced hepatotoxicity.

## Chemical Identity and Properties

**2-Acetylcyclopentanone**, with the IUPAC name 2-acetylcyclopentan-1-one, is a dicarbonyl compound that exists in equilibrium with its enol tautomers.<sup>[1]</sup> This tautomerism plays a role in its chemical reactivity and biological activity.

Synonyms: (R,S)-2-Acetyl-cyclopentanone, 2-Acetylcyclopentan-1-one, Acetylcyclopentanone, o-acetylcyclopentanone<sup>[1][2]</sup>

## Physicochemical Data

A summary of the key physicochemical properties of **2-acetylcyclopentanone** is presented in Table 1 for easy reference.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>10</sub> O <sub>2</sub>	[1][2]
Molecular Weight	126.15 g/mol	[1][2]
CAS Number	1670-46-8	[1]
Appearance	Clear light yellow to brown liquid	[2]
Boiling Point	72-75 °C at 8 mmHg	[2]
Density	1.043 g/mL at 25 °C	[2]
Refractive Index (n <sub>20/D</sub> )	1.489	[2]
Flash Point	163 °F	[2]
pKa	10.87 ± 0.20 (Predicted)	[2]
Solubility	Soluble in organic solvents like ethanol and acetone; insoluble in water.	

## Spectroscopic Analysis

The structural elucidation of **2-acetylcyclopentanone** is supported by various spectroscopic techniques. The key data from proton nuclear magnetic resonance (<sup>1</sup>H NMR), carbon-13 nuclear magnetic resonance (<sup>13</sup>C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) are summarized below.

### <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of **2-acetylcyclopentanone** provide detailed information about its carbon-hydrogen framework.

Table 2: NMR Spectroscopic Data for **2-Acetylcyclopentanone**

Nucleus	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
$^1\text{H}$ NMR	~2.3	m	CH <sub>2</sub> (cyclopentanone ring)
	~1.9	m	CH <sub>2</sub> (cyclopentanone ring)
	~2.2	s	CH <sub>3</sub> (acetyl group)
	~3.5	t	CH (enol form)
$^{13}\text{C}$ NMR	~218	s	C=O (cyclopentanone)
	~205	s	C=O (acetyl)
	~58	d	CH
	~38	t	CH <sub>2</sub>
	~29	t	CH <sub>2</sub>
	~21	t	CH <sub>2</sub>
	~28	q	CH <sub>3</sub>

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. The presence of both keto and enol forms can lead to a more complex spectrum than depicted.

## Infrared (IR) Spectroscopy

The IR spectrum of **2-acetylcyclopentanone** is characterized by strong absorption bands corresponding to its carbonyl functional groups.

Table 3: Key IR Absorption Bands for **2-Acetylcyclopentanone**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1740	Strong	C=O stretch (cyclopentanone, keto form)
~1715	Strong	C=O stretch (acetyl, keto form)
~1650	Medium	C=C stretch (enol form)
~1600	Medium	C=O stretch (conjugated, enol form)
2800-3000	Medium	C-H stretch (aliphatic)

## Mass Spectrometry (MS)

Electron ionization mass spectrometry of **2-acetylcyclopentanone** results in a characteristic fragmentation pattern that aids in its identification.

Table 4: Major Fragments in the Mass Spectrum of **2-Acetylcyclopentanone**

m/z	Relative Intensity	Proposed Fragment
126	Moderate	[M] <sup>+</sup> (Molecular ion)
111	High	[M - CH <sub>3</sub> ] <sup>+</sup>
83	Moderate	[M - CH <sub>3</sub> CO] <sup>+</sup>
55	High	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
43	Very High	[CH <sub>3</sub> CO] <sup>+</sup> (Base peak)

## Experimental Protocols

### Synthesis of 2-Acetylcyclopentanone

A common method for the synthesis of **2-acetylcyclopentanone** is the acylation of cyclopentanone. Below is a representative experimental protocol.

Materials:

- Cyclopentanone
- Acetic anhydride
- Sodium ethoxide
- Diethyl ether (anhydrous)
- Hydrochloric acid (10%)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Petroleum ether

Procedure:

- A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.
- Cyclopentanone is added dropwise to the sodium ethoxide solution at 0 °C with stirring.
- Acetic anhydride is then added dropwise to the reaction mixture, and the solution is allowed to warm to room temperature and stirred overnight.
- The reaction is quenched by the addition of cold 10% hydrochloric acid until the solution is acidic.
- The aqueous layer is extracted three times with diethyl ether.
- The combined organic extracts are washed with saturated sodium bicarbonate solution and then with brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

- The crude product is purified by vacuum distillation to yield **2-acetylcyclopentanone** as a clear liquid.

## Purification Protocol

For high-purity **2-acetylcyclopentanone**, the following purification method can be employed:

Procedure:

- Dissolve the crude **2-acetylcyclopentanone** in petroleum ether (b.p. 30-60 °C).
- Wash the solution with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.
- Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.
- Filter the drying agent and concentrate the solution under reduced pressure.
- Perform fractional distillation under vacuum to obtain the purified product.<sup>[3]</sup>

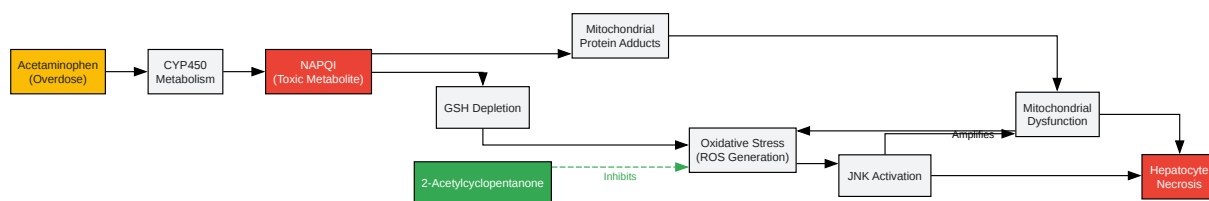
## Biological Significance and Signaling Pathways

Recent studies have highlighted the potential of **2-acetylcyclopentanone** as a cytoprotective agent, particularly in the context of drug-induced liver injury. It has been shown to mitigate the hepatotoxicity caused by an overdose of acetaminophen.<sup>[3]</sup>

## Acetaminophen-Induced Hepatotoxicity and the Protective Role of 2-Acetylcyclopentanone

Acetaminophen overdose leads to the formation of a highly reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).<sup>[4][5]</sup> NAPQI depletes cellular glutathione (GSH) stores and covalently binds to mitochondrial proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocyte necrosis.<sup>[4][5]</sup> **2-Acetylcyclopentanone** is believed to exert its protective effects by acting as a scavenger of reactive oxygen species (ROS) and by modulating cellular signaling pathways involved in oxidative stress response.

The signaling cascade of acetaminophen-induced hepatotoxicity and the proposed intervention point of **2-acetylcyclopentanone** are illustrated in the following diagram.

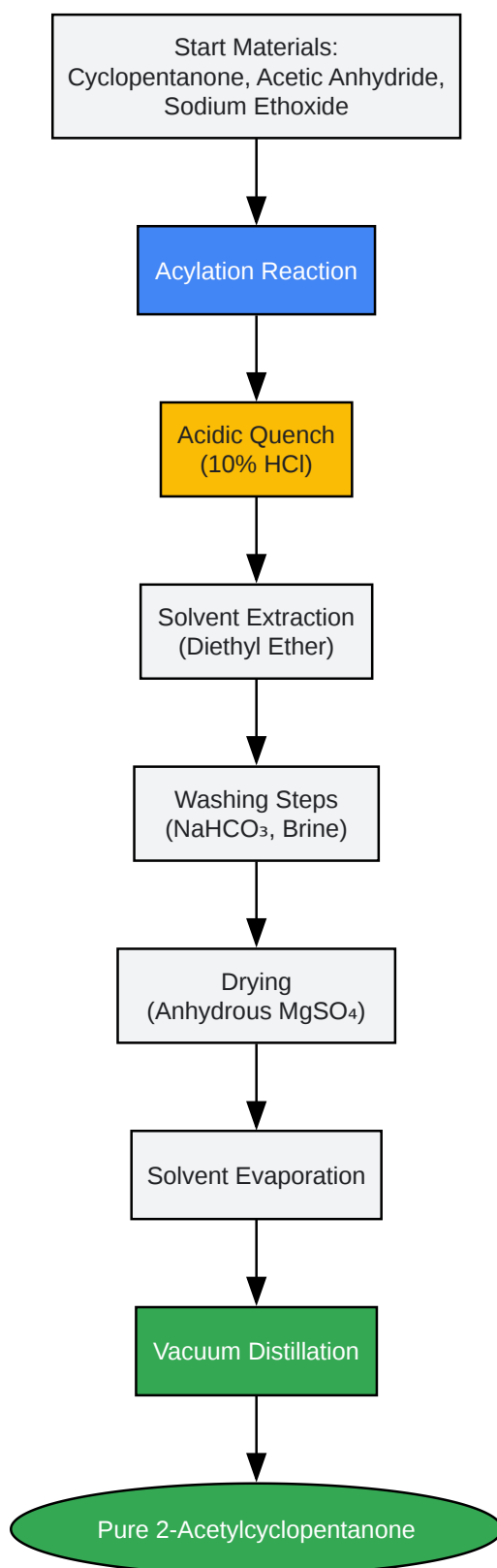


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Acetaminophen-induced hepatotoxicity pathway.

## Experimental Workflow: Synthesis of 2-Acetylcyclopentanone

The following diagram outlines the key steps in the laboratory synthesis and purification of **2-acetylcyclopentanone**.



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Workflow for the synthesis of **2-acetylcyclopentanone**.



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## References

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